N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine
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Overview
Description
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine is a complex organic compound that features a pyrazole ring, a thiolane ring, and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine typically involves the alkylation of pyrazoles with bromomethyl compounds using a base such as potassium tert-butoxide in tetrahydrofuran . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a nitrification inhibitor in agricultural soils.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a nitrification inhibitor, it targets the ammonia monooxygenase enzyme in nitrifying bacteria, thereby reducing the conversion of ammonia to nitrate . In medicinal applications, it may interact with cellular receptors or enzymes to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: Complex ligands used in coordination chemistry.
5-Amino-pyrazoles: Versatile synthetic building blocks with diverse applications in organic and medicinal chemistry.
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-4-6-16(13-5-7-19(17,18)10-13)9-12-8-15(3)14-11(12)2/h4,8,13H,1,5-7,9-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJOTMQRJAHIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(CC=C)C2CCS(=O)(=O)C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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